molecular formula C13H15N5O2 B2663950 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1448125-27-6

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2663950
CAS No.: 1448125-27-6
M. Wt: 273.296
InChI Key: UZMIOMBPTDFTQY-UHFFFAOYSA-N
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Description

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a piperidine-3-carboxylic acid scaffold linked to a pyrimidine ring that is further substituted with a pyrazole moiety. This specific architecture is of significant interest in medicinal chemistry, particularly in the design of novel heterocyclic compounds for pharmaceutical applications . Compounds bearing pyrazole and piperidine substructures are frequently explored for their potential to interact with biologically relevant enzymes and receptors . For instance, structurally similar compounds incorporating pyrazolylpyrimidine cores have been investigated as potent inhibitors for targets like interleukin-1 receptor-associated kinase 4 (IRAK4), which is a critical enzyme in neuroinflammation and is considered a promising target for imaging in neurodegenerative diseases such as Alzheimer's and Parkinson's using techniques like positron emission tomography (PET) . Furthermore, the pyrazole heterocycle is a privileged structure in drug discovery, known to impart a wide range of biological activities, including antitumoral and antiviral properties, as observed in other research compounds . The presence of the carboxylic acid functional group on the piperidine ring provides a versatile handle for further synthetic modification and derivatization, allowing researchers to create amides, esters, or salts to fine-tune the compound's physicochemical properties and biological activity . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(20)10-3-1-5-17(8-10)11-7-12(15-9-14-11)18-6-2-4-16-18/h2,4,6-7,9-10H,1,3,5,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMIOMBPTDFTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, automation of reaction steps, and purification processes such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid is C13H15N5O2C_{13}H_{15}N_{5}O_{2}, with a molecular weight of approximately 257.29 g/mol. The compound features a piperidine ring, a pyrimidine moiety, and a pyrazole group, contributing to its biological activity.

Anticancer Applications

Recent studies have demonstrated that compounds containing the pyrazole structure exhibit significant anticancer properties. Specifically, derivatives of 1H-pyrazole have shown effectiveness against various cancer types, including:

  • Breast Cancer : Compounds similar to this compound have been noted for their antiproliferative effects on MDA-MB-231 breast cancer cells.
  • Lung and Colorectal Cancer : Research indicates that pyrazole derivatives can inhibit the growth of lung and colorectal cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

A study published in the ACS Omega journal highlighted the synthesis of several pyrazole-based compounds that exhibited promising anticancer activity. The evaluation included in vitro assays where these compounds were tested against multiple cancer cell lines, demonstrating significant inhibition of cell proliferation .

Antibacterial Properties

The antibacterial potential of this compound has also been explored. Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibacterial agents.

Case Study: Antibacterial Activity

In a comparative study, several pyrazole derivatives were screened for their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited inhibition zones comparable to or exceeding that of standard antibiotics like ampicillin .

Antiviral Applications

Emerging research suggests that this compound may also possess antiviral properties. Pyrazole derivatives have been evaluated for their effectiveness against viruses such as herpes simplex virus type 1 (HSV-1) and influenza viruses.

Case Study: Antiviral Efficacy

A study focused on the antiviral activity of various pyrazole compounds found that some exhibited potent inhibitory effects on viral replication in vitro. For instance, specific derivatives showed superior activity against HCV compared to traditional antiviral drugs .

Summary of Applications

Application TypeSpecific ActivitiesNotable Findings
Anticancer Inhibition of cell proliferation in breast, lung, and colorectal cancersSignificant antiproliferative effects observed in vitro
Antibacterial Activity against Gram-positive and Gram-negative bacteriaComparable efficacy to ampicillin in inhibition zones
Antiviral Inhibition of HSV-1 and influenza virusesPotent inhibitory effects observed in vitro

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the pyrimidine ring, heterocyclic core modifications, or variations in the piperidine-carboxylic acid moiety. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid Pyrazole at pyrimidine C6 C₁₅H₁₆N₆O₂ 312.33 High polarity due to pyrazole and carboxylic acid; potential kinase inhibition
1-[6-(Diethylamino)-4-pyrimidinyl]-3-piperidinecarboxylic acid Diethylamino at pyrimidine C6 C₁₄H₂₂N₄O₂ 278.36 Reduced steric hindrance; increased lipophilicity from diethylamino group
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid Chloro at pyrimidine C6 C₁₀H₁₁ClN₄O₂ 254.67 Electrophilic chloro group enhances reactivity; potential for nucleophilic substitution
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid Cyclopropylamino at pyrimidine C6 C₁₃H₁₈N₄O₂ 262.31 Improved metabolic stability from cyclopropane; moderate solubility
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid 4-Methoxyphenyl at pyrimidine C6 C₁₇H₁₉N₃O₃ 313.35 Extended conjugation from aryl group; electron-donating methoxy enhances π-stacking
1-[4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid Trifluoromethyl at pyrimidine C6; pyrazole at C4 C₁₆H₁₇F₃N₆O₂ 382.34 Electron-withdrawing CF₃ group increases acidity; pyrazole enhances target selectivity
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid Pyridazine core; 3-fluorophenyl substituent C₁₆H₁₅FN₄O₂ 314.32 Pyridazine core alters electronic properties; fluorine enhances bioavailability

Key Observations

Substituent Effects: Electron-Donating Groups (e.g., methoxy in ): Increase solubility and π-stacking interactions but may reduce metabolic stability. Electron-Withdrawing Groups (e.g., trifluoromethyl in , chloro in ): Enhance reactivity and binding affinity but may decrease solubility. Amino Groups (e.g., diethylamino in , cyclopropylamino in ): Balance lipophilicity and solubility while enabling hydrogen bonding.

Heterocyclic Core Modifications: Replacement of pyrimidine with pyridazine (e.g., ) introduces a nitrogen-rich core, altering dipole moments and binding modes.

Biological Implications :

  • The carboxylic acid group in all analogs facilitates interactions with enzymatic active sites (e.g., kinases, proteases).
  • Pyrazole-containing analogs (e.g., target compound, ) are often explored in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets .

Physicochemical Trends

  • Molecular Weight : Ranges from 254.67 g/mol (chloro analog ) to 382.34 g/mol (trifluoromethyl-pyrazole analog ), affecting permeability and oral bioavailability.
  • Polar Surface Area : Higher in pyrazole- and carboxylic acid-containing compounds (e.g., target compound: ~120 Ų), favoring solubility but limiting blood-brain barrier penetration.

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid, with CAS number 1448125-27-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the underlying mechanisms of action, supported by data tables and relevant case studies.

The molecular formula of this compound is C13H15N5O2C_{13}H_{15}N_{5}O_{2}, with a molecular weight of 273.29 g/mol. The structure features a piperidine ring linked to a pyrimidine and pyrazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC13H15N5O2
Molecular Weight273.29 g/mol
CAS Number1448125-27-6

Anticancer Activity

Recent studies indicate that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
  • Colorectal cancer

In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation, particularly those involving cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

Beyond anticancer properties, pyrazole-containing compounds have been recognized for their antibacterial and antifungal activities. Studies have reported that such compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research indicates that it may reduce the production of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .

Molecular Modeling Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets. The binding affinity to specific enzymes or receptors can be predicted through computational methods, which assists in understanding its pharmacological profile .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that enhance its biological activity. Variations in substituents on the pyrazole or piperidine rings can significantly influence its potency and selectivity against different biological targets .

Study 1: Anticancer Efficacy

In a study published in ACS Omega, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that certain modifications led to enhanced antiproliferative effects on breast and liver cancer cell lines, highlighting the importance of structural variations in optimizing therapeutic efficacy .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory activity of related compounds derived from the same scaffold. The study demonstrated that these derivatives could effectively inhibit the expression of inflammatory markers in vitro, suggesting a pathway for developing new anti-inflammatory drugs .

Q & A

Q. What are the established synthetic routes for 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid, and what are the critical parameters for optimizing yield?

Answer: The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrimidine-pyrazole linkage and piperidine ring functionalization. Key steps include:

  • Step 1: Coupling of pyrimidine and pyrazole precursors using Pd(OAc)₂ and XPhos ligand under inert atmosphere (40–100°C, 5.5 hrs) .
  • Step 2: Hydrolysis of ester intermediates (e.g., methyl/ethyl esters) under acidic conditions (HCl, 93–96°C, 17 hrs) to yield the carboxylic acid .
  • Critical Parameters: Reaction temperature, ligand choice (e.g., tert-butyl XPhos), and pH control during hydrolysis significantly impact yield. Purity can be enhanced via chromatographic separation (e.g., ethyl acetate/hexane gradients) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (e.g., 400 MHz in CDCl₃ or DMSO-d₆) confirms substituent positions and stereochemistry. Peaks near δ 8.5–9.0 ppm (pyrimidine protons) and δ 3.0–4.0 ppm (piperidine protons) are diagnostic .
  • X-Ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, particularly for verifying piperidine chair conformations and pyrazole-pyrimidine dihedral angles .
  • HRMS: High-resolution mass spectrometry (e.g., ESI) validates molecular weight (e.g., m/z 215 [M+H]⁺ for related analogs) .

Q. What solubility profiles have been reported, and how do experimental conditions affect these measurements?

Answer:

  • Solubility in aqueous buffers (pH 7.4) is typically low (<50 μg/mL), but polar aprotic solvents (DMSO, DMF) enhance solubility for in vitro assays .
  • pH Dependency: Acidic conditions (pH < 3) improve solubility due to protonation of the piperidine nitrogen .
  • Measurement Best Practices: Use dynamic light scattering (DLS) to assess aggregation in aqueous media, which may confound bioactivity data .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate its potential as an AChE inhibitor or metal chelator?

Answer:

  • AChE Inhibition:
    • Ellman’s Assay: Monitor thiocholine production at 412 nm using acetylthiocholine iodide as substrate. IC₅₀ values <10 μM suggest strong inhibition, as seen in pyrimidinylthiourea analogs .
    • SAR Guidance: Introduce thiourea moieties (if absent) to enhance metal-chelating capacity, as shown in MTDLs targeting Alzheimer’s pathways .
  • Metal Chelation:
    • Use UV-Vis spectroscopy (e.g., absorption shifts at 250–300 nm) or ITC (isothermal titration calorimetry) to quantify binding with Cu²⁺/Zn²⁺ .

Q. How can computational modeling predict interactions with biological targets like JAK enzymes?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to JAK’s ATP-binding pocket. Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the piperidine ring .
  • MD Simulations: Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess stability of the compound-JAK complex. Key metrics: RMSD <2.0 Å and consistent ligand-protein contacts .

Q. What strategies address discrepancies in biological activity data across studies (e.g., anti-proliferative vs. non-active results)?

Answer:

  • Experimental Variables:
    • Cell Line Variability: Test across multiple lines (e.g., prostate cancer PC3 vs. DU145) to rule out cell-specific effects .
    • Assay Conditions: Standardize ROS scavenging protocols (e.g., NAC pretreatment) to isolate autophagy-mediated effects from oxidative stress artifacts .
  • Data Reconciliation:
    • Meta-analysis of IC₅₀ values (log-transformed) using ANOVA to identify outliers. Cross-validate with orthogonal assays (e.g., Western blot for mTOR/p70S6K inhibition) .

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